molecular formula C12H17NO5 B12513470 Acetyl-L-tyrosine methyl ester hydrate

Acetyl-L-tyrosine methyl ester hydrate

Cat. No.: B12513470
M. Wt: 255.27 g/mol
InChI Key: PGFUTSKWMKEEKA-UHFFFAOYSA-N
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Description

Acetyl-L-tyrosine methyl ester hydrate is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group. This compound is often used in biochemical research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-L-tyrosine methyl ester hydrate typically involves the acetylation of L-tyrosine followed by esterification. One common method involves reacting L-tyrosine with acetic anhydride to form N-acetyl-L-tyrosine. This intermediate is then esterified using methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid to yield acetyl-L-tyrosine methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-tyrosine methyl ester hydrate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetyl-L-tyrosine methyl ester hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetyl-L-tyrosine methyl ester hydrate involves its interaction with various molecular targets. The acetyl group can modify proteins and enzymes, affecting their activity and function. The methyl ester group can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-L-tyrosine methyl ester hydrate is unique due to its combination of acetyl and methyl ester groups, which confer enhanced stability, solubility, and reactivity compared to its analogs. This makes it particularly valuable in biochemical research and industrial applications .

Properties

IUPAC Name

methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFUTSKWMKEEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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